1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride” is a chemical compound with the molecular formula C12H8ClNO3S . It is related to the compound “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, which has been studied as a potential TNF-α inhibitor .
Synthesis Analysis
The synthesis of this compound and its analogs has been explored in the context of developing potent TNF-α inhibitors . The process involved screening a commercial compound library for analogs based on shape similarity, followed by testing for binding affinity. The most potent compounds were then further optimized through rational design .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C12H8ClNO3S . Further details about its structure would require more specific information or advanced analytical techniques.Scientific Research Applications
Enzyme Inhibitory Potential
Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides, starting from a compound structurally related to 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride. These compounds showed significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, which could be promising for certain medical applications (Abbasi et al., 2019).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Wang et al. (2018) described the silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, which can be converted to benzo[cd]indol-2(1H)-ones, both important biological and pharmaceutical cores. This research highlights the potential of these compounds in drug development and biochemistry (Wang et al., 2018).
Antitumor Potential
Research by Joseph et al. (1997) detailed the synthetic routes for compounds like 6,7-dihydrobenzo[4,5]cyclohept[1,2-b]indol-12(5H)-one from related compounds, with potential antitumor activity. This research opens avenues for exploring the therapeutic potential of such compounds in oncology (Joseph et al., 1997).
Applications in Organic Chemistry
Dushamov et al. (2020) investigated the treatment of certain compounds with chlorosulfonic acid, producing derivatives that could react to form sulfonic acids, esters, and amides. This study contributes to the broader understanding of organic synthesis and the potential applications of sulfonyl chlorides in chemical reactions (Dushamov et al., 2020).
Creation of Amino Acid Derivatives
Riabchenko et al. (2020) explored the creation of amino acid derivatives of a compound similar to this compound. This study demonstrates the potential of these compounds in developing new bioactive materials and drugs (Riabchenko et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is an important cytokine mediator involved in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Mode of Action
This compound interacts with TNF-α, inhibiting its activity . This interaction results in the suppression of the inflammatory response, thereby alleviating symptoms of disorders caused by TNF dysregulation .
Biochemical Pathways
The compound affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, this compound disrupts the signaling cascade that leads to inflammation . The downstream effects include reduced inflammation and alleviation of symptoms in auto-inflammatory diseases .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TNF-α . This results in a decrease in the inflammatory response at the cellular level . The most potent compound in this class has shown an IC50-value of 3 μM in cell assay, which was 14-fold stronger than the reference compound EJMC-1 .
Action Environment
Future Directions
The research on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, an analog of “1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride”, suggests that these compounds could be developed as potent TNF-α inhibitors . The most potent compound identified in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
properties
IUPAC Name |
1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJKMULXRHZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.